molecular formula C7H10N2OS B6180273 2-methylbenzene-1-sulfonoimidamide CAS No. 2624134-63-8

2-methylbenzene-1-sulfonoimidamide

Cat. No.: B6180273
CAS No.: 2624134-63-8
M. Wt: 170.2
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Description

2-Methylbenzene-1-sulfonoimidamide is an emerging sulfur(VI) functional group of significant interest in medicinal chemistry and drug discovery. As a sulfonoimidamide, it serves as a versatile aza-isostere of the common sulfonamide group , offering researchers a unique tool to modulate the properties of bioactive molecules . The replacement of oxygen atoms with nitrogen in the sulfonamide group provides additional vectors for hydrogen bonding and allows for precise control over physicochemical properties , such as polarity and metabolic stability, which are critical in optimizing lead compounds . This compound enables the exploration of underutilized chemical space, facilitating the fine-tuning of structure-activity relationships (SAR) in pharmaceutical development . The tetrahedral sulfur center, when appropriately substituted, can introduce chirality, offering opportunities to engineer for selectivity with biological targets . Its primary research value lies in its application as a key synthetic intermediate or building block for the construction of more complex molecules, including pseudopeptides and other potential therapeutic agents . Researchers utilize this compound to develop novel inhibitors and probes across a range of disease areas, capitalizing on its potential to enhance binding affinity and selectivity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

2624134-63-8

Molecular Formula

C7H10N2OS

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Methylbenzene 1 Sulfonoimidamide and Analogues

Precursor Synthesis Strategies from 2-Methylbenzene Derivatives

The foundation for synthesizing 2-methylbenzene-1-sulfonoimidamide lies in the effective preparation of its key precursors. These components are derived from 2-methylbenzene (toluene) and various nucleophilic nitrogen sources.

Synthesis of 2-Methylbenzenesulfonyl Halides

The most common precursor for the sulfonyl group is 2-methylbenzenesulfonyl chloride, also known as tosyl chloride. The synthesis of aryl sulfonyl chlorides is a well-established process in organic chemistry.

One of the primary methods for synthesizing benzenesulfonyl chlorides involves the reaction of the corresponding aromatic compound with chlorosulfonic acid. orgsyn.org For 2-methylbenzenesulfonyl chloride, this involves the direct chlorosulfonation of toluene (B28343). Care must be taken during this reaction, as the position of the sulfonyl chloride group on the aromatic ring is influenced by the methyl group's directing effect, leading to a mixture of ortho and para isomers. The para-isomer (p-toluenesulfonyl chloride) is typically the major product and is more commonly used, though the ortho-isomer is also formed.

Alternative methods for preparing benzenesulfonyl chlorides include the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org Another approach involves the treatment of thiols with an oxidizing agent in the presence of a chloride source. For instance, the combination of H₂O₂ and SOCl₂ can convert thiols directly into the corresponding sulfonyl chlorides. organic-chemistry.org

A specific procedure for a substituted 2-methylbenzenesulfonyl chloride involves dissolving the N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid in chloroform and treating it with a mixture of N,N-dimethylformamide and thionyl chloride at low temperatures to yield 5-acetyl-2-methylbenzenesulfonyl chloride. prepchem.com

Table 1: Comparison of Synthetic Methods for Aryl Sulfonyl Chlorides | Method | Reagents | Key Features | Reference | | :--- | :--- | :--- | :--- | | Chlorosulfonation | Aromatic Compound (e.g., Toluene), Chlorosulfonic Acid | Direct, but can lead to isomer mixtures. orgsyn.org | | From Sulfonic Acid Salts | Sodium Benzenesulfonate, PCl₅ or POCl₃ | Utilizes pre-existing sulfonic acids. orgsyn.org | | Oxidative Chlorination | Thiol, H₂O₂, SOCl₂ | A metal-free option for converting thiols. organic-chemistry.org | | From Substituted Precursors | N,N-diethylaniline salt of a sulfonic acid, DMF, SOCl₂ | Useful for specific, functionalized derivatives. prepchem.com |

Synthesis of Amines and Imidamines as Nucleophilic Components

The nitrogen-containing portion of this compound is derived from various amine or imidamine precursors. The choice of nucleophile is crucial for the final structure of the molecule.

Simple primary and secondary amines are common starting points. In some synthetic routes, these amines are modified to enhance their reactivity or to facilitate specific reaction mechanisms. For example, N-silylamines, such as N-(trimethylsilyl)morpholine, are used to react with sulfonyl chlorides. The formation of a stable silicon-halide bond (e.g., trimethylsilyl chloride) serves as a thermodynamic driving force for the reaction, yielding the desired sulfonamide. nih.gov

For the direct synthesis of more complex structures, specialized reagents are employed. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a stable, non-hazardous electrophilic cyanating agent. organic-chemistry.orgresearchgate.net It can be synthesized on a large scale from phenylurea and p-toluenesulfonyl chloride in pyridine. researchgate.net NCTS serves as a precursor for introducing a cyano-amidine functionality, which is closely related to the imidamide group. organic-chemistry.org

Direct Synthesis Routes to this compound

Direct routes to sulfonimidamides often provide greater efficiency by reducing the number of synthetic steps. These methods include classical condensation reactions, modern multi-component couplings, and advanced nitrene insertion strategies.

Condensation Reactions with Sulfonyl Halides and Amine Equivalents

The most conventional method for forming the sulfonamide bond, a key feature of the sulfonimidamide core, is the reaction of a sulfonyl chloride with an amine in the presence of a base. researchgate.netorgsyn.org This nucleophilic substitution reaction is broadly applicable to a wide range of primary and secondary amines.

A variation of this approach uses N-silylamines as the amine equivalent. The reaction between a sulfonyl chloride and an N-silylamine proceeds efficiently, often without the need for a solvent, to produce the sulfonamide and a volatile silyl halide byproduct. nih.gov This method is effective for preparing aliphatic, aromatic, secondary, and tertiary sulfonamides. nih.gov

The reaction sequence can also be reversed, where a sulfinamide is first formed and then aminated. For instance, primary sulfinamides can be treated with an amine in the presence of a hypervalent iodine reagent to directly yield sulfonimidamides. organic-chemistry.org

Multi-Component Coupling Approaches

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like sulfonimidamides in a single step from multiple starting materials, enhancing efficiency and reducing waste. nih.gov

One notable example is a one-pot, three-component synthesis that uses a stable sulfinylamine reagent, N-sulfinyltritylamine (TrNSO), as a linchpin. nih.gov This process brings together an organometallic reagent, an amine, and TrNSO to rapidly assemble a diverse range of sulfonimidamides. nih.gov Another approach involves a palladium-catalyzed three-component reaction using sulfuric chloride as the source of the sulfonyl group, which couples with boronic acids and amines. rsc.org

Mechanochemical methods have also been developed, such as a one-pot, two-step synthesis of sulfonimidamides that proceeds in a mixer mill without solvent and under ambient conditions. organic-chemistry.org These MCRs provide rapid access to medicinally relevant structures that would otherwise require lengthy synthetic sequences. nih.gov

Table 2: Examples of Multi-Component Reactions for Sulfonimidamide Synthesis | Reaction Type | Key Components | Catalyst/Reagent | Key Feature | Reference | | :--- | :--- | :--- | :--- | :--- | | TrNSO-based Synthesis | Organometallic Reagent, Amine, TrNSO | None | Rapid assembly of three components in one pot. nih.gov | | Palladium-Catalyzed Coupling | Aryl Boronic Acid, Amine, Sulfuric Chloride | Palladium Catalyst | Utilizes readily available starting materials. rsc.org | | Mechanochemical Synthesis | Sulfinamide, Chlorinating Agent, Amine | None (Ball Mill) | Solvent-free and operates under ambient conditions. organic-chemistry.org |

Nitrene Insertion Reactions involving Sulfonyl Azides

Nitrene insertion reactions represent a sophisticated approach for forming S-N bonds. These reactions involve the generation of highly reactive nitrene intermediates that can subsequently react with sulfur-containing compounds.

One strategy involves the generation of sulfinyl nitrenes from a sulfinylhydroxylamine reagent. acs.org These electrophilic intermediates react rapidly with nucleophiles. The sequential addition of an organometallic reagent and an amine to the sulfinylhydroxylamine precursor can produce sulfonimidamides in as little as 15 minutes without the need for an external oxidant. acs.orgresearchgate.net This method is notable for its speed and efficiency. acs.org

Another pathway involves the use of sulfonyl azides to generate sulfonyl nitrenes. Visible-light-mediated energy transfer to sulfonyl azides can produce triplet nitrenes, which then react with sulfides to form N-sulfonyl sulfilimines, a related class of compounds. chemrxiv.org Furthermore, light-promoted reactions of perfluorinated aromatic azides can generate nitrenes that react with sulfinamides to yield sulfonimidamides. acs.org Rhodium catalysts are also employed to facilitate nitrene transfer from carbamates or other precursors to sulfoxides, forming N-protected sulfoximines, which are structurally similar to sulfonimidamides. acs.org

The reactivity of sulfinyl nitrenes differs significantly from sulfonyl nitrenes. While sulfonyl nitrenes typically undergo C-H insertion or aziridination via the nitrogen atom, sulfinyl nitrenes are known to react via electrophilic attack at the sulfur atom. researchgate.netnih.gov This distinct reactivity allows for unique synthetic transformations. nih.gov

Table 3: Summary of Compounds Mentioned

Compound Name
This compound
2-Methylbenzenesulfonyl chloride
5-acetyl-2-methylbenzenesulfonyl chloride
Aminotriphenyl silane
Benzenesulfonic acid
Chlorosulfonic acid
N,N-diethylaniline
N,N-dimethylformamide
N-(trimethylsilyl)morpholine
N-cyano-N-phenyl-p-toluenesulfonamide
N-sulfinyltritylamine
Phenylurea
Phosphorus oxychloride
Phosphorus pentachloride
p-toluenesulfonyl chloride
Sulfuric chloride
Thionyl chloride

Indirect and Convergent Synthesis Pathways

Indirect and convergent synthetic strategies are crucial for accessing complex sulfonoimidamides, including this compound. These methods move away from the direct sulfonylation of amines and instead focus on building the molecule through the modification of advanced intermediates or by combining multiple reaction steps in a sequential manner.

A prominent indirect route to sulfonoimidamides involves the chemical modification of pre-formed sulfonyl derivatives, particularly sulfinamides. This approach is advantageous as it allows for the late-stage introduction of the imido group. One effective method is the oxidation of N-protected sulfinamides in the presence of an amine.

A convenient and widely applicable procedure utilizes N-chlorosuccinimide (NCS) as an oxidizing agent to convert N-protected p-tolylsulfinamides into the corresponding p-tolylsulfonimidamides. nih.govresearchgate.net This reaction proceeds through an in-situ generated sulfonimidoyl chloride intermediate, which is then trapped by an amine nucleophile. nih.gov The process is typically carried out at room temperature and demonstrates a broad substrate scope with respect to the amine component, affording the desired products in moderate to high yields. nih.govresearchgate.net

The general scheme for this transformation starts with an N-benzoyl-protected p-toluenesulfinamide, which reacts with various amines in the presence of NCS to yield the corresponding N-benzoyl-N'-substituted-p-tolylsulfonimidamides. nih.gov The benzoyl protecting group can subsequently be cleaved under specific conditions to yield the free sulfonimidamide. nih.gov

Table 1: Synthesis of N-Benzoyl-p-tolylsulfonimidamide Analogues via Oxidation of N-Benzoyl-p-toluenesulfinamide with NCS and Various Amines. nih.gov

EntryAmineProductYield (%)
1N-TosylhydrazineN-Benzoyl-N'-(tosylamino)-p-tolylsulfonimidamide80
2AnilineN-Benzoyl-N'-phenyl-p-tolylsulfonimidamide73
34-ChloroanilineN-Benzoyl-N'-(4-chlorophenyl)-p-tolylsulfonimidamide71
44-MethoxyanilineN-Benzoyl-N'-(4-methoxyphenyl)-p-tolylsulfonimidamide75
5BenzylamineN-Benzoyl-N'-benzyl-p-tolylsulfonimidamide97
6MorpholineN-Benzoyl-N'-(morpholino)-p-tolylsulfonimidamide85
7DibenzylamineN-Benzoyl-N',N'-dibenzyl-p-tolylsulfonimidamide50

Tandem reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, represent an efficient strategy for the synthesis of complex molecules like sulfonoimidamides. These sequences can be designed to construct the core structure or to functionalize a pre-existing sulfonimidamide scaffold.

While direct tandem reactions leading to the formation of the sulfonoimidamide core from simple precursors are still under development, analogous tandem approaches for related sulfur-nitrogen compounds highlight the potential of this strategy. For instance, a one-pot tandem oxidative bromination and amination of sulfenamides has been developed for the synthesis of sulfinamidines, which are aza-analogues of sulfinamides. acs.org This process utilizes N-bromosuccinimide (NBS) as an oxidant and various amines as nucleophiles, demonstrating the feasibility of sequential oxidation and amination in a single pot. acs.org

More established tandem approaches for sulfonoimidamides involve the functionalization of a primary or secondary sulfonimidamide. For example, the N-arylation of primary and tertiary sulfonimidamides can be achieved using benzyne precursors in a transition-metal-free tandem reaction. researchgate.net In this process, the benzyne intermediate is generated in situ and is immediately trapped by the sulfonimidamide nucleophile. The use of cesium fluoride in acetonitrile is effective for the N-arylation of primary sulfonimidamides, while the addition of 18-crown-6 facilitates the reaction with more sterically hindered tertiary sulfonimidamides. researchgate.net

Copper-catalyzed Chan-Evans-Lam cross-coupling reactions also provide a convergent route to N-arylsulfonamides and can be conceptually extended to sulfonimidamides. These reactions couple arylboronic acids with sulfonamides and can be tuned to achieve chemoselective N-arylation on either the amino or the sulfonamide nitrogen atom by adjusting the reaction conditions. rsc.org This highlights a potential tandem approach where a primary sulfonimidamide could be selectively arylated in a convergent manner.

Chemical Reactivity and Transformation Mechanisms of 2 Methylbenzene 1 Sulfonoimidamide

Reactivity at the Sulfonoimidamide Moiety

The sulfonoimidamide group, -SO(NH)NH₂, is a complex functional group characterized by a sulfur atom in a high oxidation state, bonded to an oxygen atom, an imido nitrogen, and an amido nitrogen. Its reactivity is a composite of the individual reactivities of these components.

N-H Acidity and Deprotonation Reactions

The protons on the nitrogen atoms of the sulfonoimidamide group are expected to be acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This is analogous to the acidity of sulfonamides, where the N-H protons can be removed by a base. patsnap.com The pKa values of the N-H protons in 2-methylbenzene-1-sulfonoimidamide have not been experimentally determined, but they are anticipated to be in a range that allows for deprotonation by moderately strong bases.

Deprotonation would initially occur at the more acidic N-H site, which is likely the nitrogen of the NH₂ group, to form a resonance-stabilized anion. The negative charge can be delocalized over the sulfonyl oxygen and the other nitrogen atom.

Table 1: Postulated Deprotonation Equilibrium of this compound

ReactantBaseProduct Anion
This compoundB⁻[2-Methylbenzene-1-sulfonoimidamido]⁻

This table represents a hypothetical deprotonation reaction. B⁻ denotes a generic base.

The resulting anion is a potent nucleophile and can participate in various substitution and addition reactions.

Nucleophilic Additions to the Sulfonyl Group

The sulfur atom of the sulfonyl group is highly electrophilic due to the presence of two electronegative oxygen and nitrogen atoms. This makes it susceptible to nucleophilic attack. While the sulfonyl group in sulfonamides is generally less reactive towards nucleophilic attack than that in sulfonyl chlorides, reactions can occur under forcing conditions or with strong nucleophiles. pearson.comorganicchemistrytutor.com

Nucleophilic addition to the sulfur atom would proceed through a trigonal bipyramidal intermediate. The outcome of the reaction would depend on the nature of the nucleophile and the reaction conditions, potentially leading to the cleavage of a sulfur-nitrogen bond.

Electrophilic Attack on Nitrogen Centers

The nitrogen atoms of the sulfonoimidamide group possess lone pairs of electrons and can therefore act as nucleophiles, reacting with electrophiles. However, the nucleophilicity of these nitrogen atoms is significantly reduced by the electron-withdrawing effect of the sulfonyl group. In reactions with strong electrophiles, electrophilic attack on nitrogen is a plausible pathway. youtube.com This is analogous to the behavior of aniline, where the nitrogen atom can compete with the aromatic ring for electrophiles. youtube.com

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is subject to electrophilic aromatic substitution and oxidation of the methyl group. The regioselectivity and feasibility of these reactions are influenced by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The directing effect of the sulfonoimidamide group in electrophilic aromatic substitution has not been specifically documented. However, by analogy to the sulfonamide group (-SO₂NH₂), it is expected to be a deactivating and meta-directing group. wikipedia.orgminia.edu.eg The strong electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring towards electrophilic attack. wikipedia.org The methyl group, in contrast, is an activating and ortho-, para-directing group. libretexts.org

Therefore, in an electrophilic aromatic substitution reaction on this compound, the two substituents will exert opposing effects. The outcome will depend on the specific reaction conditions and the nature of the electrophile. Generally, the activating effect of the methyl group might not be sufficient to overcome the strong deactivating effect of the sulfonoimidamide group. The substitution pattern is likely to be a mixture of isomers, with the exact distribution being difficult to predict without experimental data.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophile (E⁺)Major Product(s)Minor Product(s)Rationale
Nitration (NO₂⁺)Meta- and Para-nitro isomersOrtho-nitro isomerThe sulfonoimidamide group is strongly deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. Steric hindrance at the ortho position to the methyl group is also a factor.
Halogenation (Br⁺, Cl⁺)Meta- and Para-halogenated isomersOrtho-halogenated isomerSimilar to nitration, a combination of electronic and steric effects will determine the product distribution.
Friedel-Crafts Acylation/AlkylationLikely no reaction-The strongly deactivating sulfonoimidamide group is expected to render the ring unreactive towards Friedel-Crafts reactions.

This table is based on general principles of electrophilic aromatic substitution and analogies with related compounds.

Oxidation Reactions of the Methyl Group

The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. chemspider.comgoogle.com The presence of the deactivating sulfonoimidamide group might make the oxidation more difficult compared to toluene (B28343) itself. However, under sufficiently harsh conditions, the oxidation is expected to proceed. The reaction typically involves the formation of a benzylic radical intermediate.

For instance, treatment of this compound with hot, alkaline potassium permanganate, followed by acidification, would likely yield 2-carboxybenzene-1-sulfonoimidamide. chemspider.com

Transformations at the Nitrogen Atom(s)

The nitrogen atoms of the sulfonoimidamide group are key sites for chemical modifications, including alkylation, acylation, and coordination to metal centers. These reactions allow for the synthesis of a wide array of derivatives with potentially altered chemical and physical properties.

The nitrogen atoms of this compound can undergo N-alkylation and N-acylation. These reactions typically proceed via the deprotonation of the N-H bond(s) by a suitable base to generate a more nucleophilic nitrogen anion, which then reacts with an alkylating or acylating agent.

The choice of base is crucial and depends on the pKa of the N-H protons. Common bases include alkali metal hydroxides, alkoxides, and hydrides. Once deprotonated, the resulting anion can react with various electrophiles. For example, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces alkyl groups onto one or both nitrogen atoms. Similarly, reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) leads to the formation of N-acylated products. The degree of substitution (mono- vs. di-substitution) can often be controlled by the stoichiometry of the reagents and the reaction conditions.

Reaction Reagent Base Product
N-AlkylationAlkyl Halide (R-X)NaH, K2CO3N-Alkyl-2-methylbenzene-1-sulfonoimidamide
N-AcylationAcyl Chloride (RCOCl)Pyridine, Et3NN-Acyl-2-methylbenzene-1-sulfonoimidamide

The nitrogen atoms of the sulfonoimidamide moiety possess lone pairs of electrons, making them effective ligands for coordination to a variety of metal ions. The coordination chemistry of related sulfonamides and their derivatives has been extensively studied, revealing a rich diversity of structures and bonding modes.

This compound can act as a monodentate or bidentate ligand. As a monodentate ligand, it can coordinate to a metal center through one of its nitrogen atoms. Upon deprotonation of one or both N-H protons, it can function as a bridging ligand, coordinating to two different metal ions. rsc.org This bridging can lead to the formation of dimeric or polymeric structures. The coordination of a second, different metal ion can induce chirality at the nitrogen atom. rsc.org

The nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere all influence the geometry and stability of the resulting metal complex. A wide range of metal ions, including those from the transition metal series (e.g., copper, zinc, palladium, platinum) and main group metals, can form complexes with sulfonoimidamides. These complexes have been investigated for their potential applications in catalysis and materials science.

Metal Ion Coordination Mode Potential Complex Structure
Cu(II)Bidentate (N,N')Mononuclear chelate
Pd(II)Bridging (μ-N)Dinuclear complex
Pt(II)Monodentate (N)Mononuclear complex

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the aforementioned transformations is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic studies often involve a combination of kinetic experiments, isotopic labeling, computational modeling, and characterization of reaction intermediates.

For the catalytic hydrogenation of the aromatic ring, the mechanism is generally understood to involve the adsorption of the aromatic compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The precise pathway can be influenced by the catalyst type and the substituents on the aromatic ring.

The mechanism of N-alkylation and N-acylation reactions is a classic example of nucleophilic substitution. The rate of the reaction is dependent on the nucleophilicity of the nitrogen anion, the electrophilicity of the alkylating or acylating agent, and the nature of the leaving group.

In the formation of metal complexes, the mechanism involves the displacement of solvent molecules or other weakly bound ligands from the metal's coordination sphere by the nitrogen atoms of the sulfonoimidamide. The kinetics and thermodynamics of this ligand exchange process are key factors in determining the stability and structure of the final complex. For bridging complexes, the coordination of the first metal ion can influence the acidity of the remaining N-H proton, facilitating deprotonation and coordination of the second metal ion.

Derivatives and Analogues of 2 Methylbenzene 1 Sulfonoimidamide

Ring-Substituted Derivatives

Modifications to the toluene (B28343) ring of 2-methylbenzene-1-sulfonoimidamide are a primary strategy for altering its electronic and steric properties. The introduction of various functional groups can significantly influence the compound's reactivity and interactions with biological targets. General synthetic strategies often involve the functionalization of a precursor, 2-methylbenzenesulfonyl chloride, before the formation of the sulfonimidamide moiety. unodc.org

Halogenated Analogues

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) to the aromatic ring of arylsulfonamides and their aza-analogues is a common tactic in drug design. While specific data on halogenated this compound is not extensively detailed in readily available literature, general principles of aromatic substitution suggest that halogenation would proceed at positions ortho and para to the activating methyl group.

The electronic effect of the halogen substituent can be profound. For instance, fluorination is known to alter metabolic stability and binding affinity. Chromatographic methods, such as supercritical fluid chromatography (SFC), have been successfully used to separate and identify ring-substituted regioisomers of similar psychoactive substances, which could be applied to halogenated this compound derivatives. nih.gov

Nitro and Amino Derivatives

The nitration of the toluene ring is a key step toward creating both nitro and amino derivatives. The nitro group (NO2) is a strong electron-withdrawing group, which can be subsequently reduced to an amino group (NH2), a versatile synthetic handle for further functionalization.

The synthesis of nitro-substituted analogues would typically involve the reaction of 2-methylbenzenesulfonyl chloride with a nitrating agent, followed by conversion to the sulfonimidamide. The subsequent reduction of the nitro group to an amine provides a nucleophilic site for further derivatization, such as acylation or alkylation, expanding the chemical diversity of the scaffold.

Alkyl and Alkoxy Substitutions

Introducing additional alkyl or alkoxy groups to the benzene (B151609) ring can modulate the lipophilicity and steric profile of the parent compound. These modifications can influence how the molecule fits into a binding pocket or permeates through cell membranes. Synthesis of these derivatives often starts from an appropriately substituted toluene raw material. For example, a study on the synthesis of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines highlights how multiple substitutions on the benzene ring can be achieved to create complex molecules with specific biological activities. mdpi.com

Table 1: Examples of Potential Ring-Substituted Derivatives This table is illustrative, based on common synthetic transformations.

Substituent PositionSubstituent TypePotential Precursor
4-positionChloro (-Cl)4-Chloro-2-methylbenzenesulfonyl chloride
4-positionNitro (-NO2)2-Methyl-4-nitrobenzenesulfonyl chloride
5-positionFluoro (-F)5-Fluoro-2-methylbenzenesulfonyl chloride
4-positionMethoxy (-OCH3)4-Methoxy-2-methylbenzenesulfonyl chloride

N-Substituted Sulfonoimidamide Analogues

Primary and Secondary Amine-Derived Systems

The synthesis of N-substituted sulfonimidamides can be achieved through various methods, including the reaction of sulfonyl chlorides with primary or secondary amines. wikipedia.org More advanced, one-pot methods have been developed for the synthesis of sulfonamides from amine-derived sulfonate salts, which could be adapted for sulfonimidamides. organic-chemistry.orgresearchgate.net These methods offer high yields and tolerate a wide range of functional groups on the amine, allowing for the incorporation of alkyl, aryl, and cyclic fragments. organic-chemistry.org

Recent research has focused on direct C-H functionalization and metal-free imination reactions to construct these linkages, providing efficient and environmentally friendly synthetic routes. researchgate.netnih.gov For instance, a method for synthesizing N-monosubstituted sulfondiimines involves the metal-free imination of sulfilimium salts, which works well even for sterically hindered substrates. nih.gov

Table 2: Research Findings on N-Alkylation of Sulfonimidamides

Reaction TypeReagentsKey FeaturesReference
One-pot NH/O TransferSulfenamides, Iodosylbenzene, Ammonium CarbamateHigh yields for tertiary sulfenamides. mdpi.com
Imination of Sulfilimium SaltsIodine, DBU, IminoiodinanesMetal-free, rapid synthesis. nih.gov
From Amine Sulfonate SaltsCyanuric Chloride, Triethylamine (B128534)Mild, efficient, one-pot synthesis. organic-chemistry.orgresearchgate.net

Cyclic and Chiral N-Substituents

The incorporation of cyclic and chiral substituents on the nitrogen atoms of the sulfonimidamide core has led to significant advances, particularly in asymmetric synthesis and medicinal chemistry. The sulfur atom in a sulfonimidamide is a stereogenic center, and the introduction of a chiral N-substituent can allow for the diastereoselective synthesis of complex molecules. mdpi.com

An efficient synthesis for five-membered aryl-substituted cyclic sulfonimidamides has been developed, designed as chiral, non-planar bioisosteres of carboxylic acids. nih.gov This synthesis starts from a protected sulfinamide and uses an amino acid as the source of the chiral nitrogen component, leading to a cyclized product. nih.gov These cyclic systems have shown potential as they exhibit higher permeability and lower efflux ratios compared to analogous structures like tetrazoles. nih.gov Furthermore, the reactivity of sulfonimidamide-derived imines has been explored in reactions like the Castagnoli–Cushman reaction to produce complex lactams with high diastereoselectivity, demonstrating the utility of chiral sulfonimidamides in constructing stereochemically rich scaffolds. acs.org

Heteroatom-Containing Derivatives and Their Synthetic Routes

The introduction of heteroatoms into the this compound scaffold can significantly alter its physicochemical properties, such as polarity and hydrogen-bonding capacity, thereby influencing its reactivity and potential biological interactions. Research has focused on incorporating various heterocyclic moieties, which are prevalent in pharmaceuticals due to their diverse functionalities. nih.gov

One common strategy for synthesizing heteroatom-containing derivatives involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. nih.gov This method has been successfully employed to produce a series of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives. nih.gov The synthesis is typically carried out in a solvent like dry toluene or p-dioxane. nih.gov The structures of these final compounds are often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR. nih.gov

Another versatile scaffold for creating derivatives is the imidazole (B134444) ring, a common five-membered heterocycle found in many bioactive compounds. nih.gov The synthesis of imidazole-bearing benzenesulfonamide (B165840) derivatives can be achieved through S-alkylation reactions of 1H-imidazolethiol precursors with various alkyl halides in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF). nih.gov This approach allows for the introduction of diverse alkyl substituents, enabling the fine-tuning of the molecule's properties. nih.gov

The synthesis of 2-substituted benzimidazoles, another important class of heteroatom-containing compounds, can be achieved through the coupling of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.net This fundamental reaction provides a basis for creating a wide array of benzimidazole-substituted benzenesulfonamides.

A general synthetic scheme for producing heteroatom-containing benzenesulfonamide derivatives is presented below:

Table 1: Synthetic Routes to Heteroatom-Containing Benzenesulfonamide Derivatives

Starting MaterialsReagents and ConditionsProduct Class
N-(benzenesulfonyl)cyanamide potassium salts, MercaptoheterocyclesToluene or p-dioxaneN-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives nih.gov
1H-imidazolethiol derivatives, Alkyl halidesTriethylamine, DMFS-alkylated imidazole-benzenesulfonamide derivatives nih.gov
o-Phenylenediamines, Carboxylic acids/derivativesN/A2-Substituted benzimidazoles researchgate.net

This table provides a generalized overview of synthetic strategies and does not represent specific reaction conditions for this compound.

Structure-Reactivity Relationships within Analogues

In the context of benzenesulfonamide-based inhibitors of carbonic anhydrase, structural studies have revealed that residues in the hydrophobic pocket of the enzyme, particularly at positions 92 and 131, dictate the binding position and affinity of the inhibitors. nih.gov The "tail" groups of the sulfonamide inhibitors are crucial for modulating isoform specificity. nih.gov This highlights how modifications to the periphery of the benzenesulfonamide core can significantly impact its interaction with biological targets. nih.gov

For benzimidazole (B57391) derivatives, which can be considered analogues, structure-activity relationship (SAR) analyses have shown that the position and nature of substituents on the benzimidazole ring are significant for their anti-inflammatory activity. nih.gov Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been found to greatly influence this activity. nih.govmdpi.com For instance, the introduction of a benzyl (B1604629) group at the 1-position of 1,2,6-trisubstituted benzimidazoles was found to enhance anti-inflammatory action. mdpi.com Furthermore, the activity was observed to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole ring. mdpi.com

The electronic properties of substituents also play a crucial role. For example, in a series of benzimidazoles substituted with thiophene, it was found that electronegative groups on the phenyl ring of the substituent at R1 resulted in better inhibitory activity against IKK3 than electron-donating groups. mdpi.com

Table 2: Structure-Reactivity Insights for Benzenesulfonamide and Benzimidazole Analogues

Analogue ClassKey Structural FeatureImpact on Reactivity/ActivityReference
Benzenesulfonamides"Tail" groupsModulates carbonic anhydrase isoform specificity. nih.gov
BenzimidazolesSubstitution at N1, C2, C5, C6Significantly influences anti-inflammatory activity. nih.govmdpi.com
1,2,6-Trisubstituted BenzimidazolesBenzyl group at N1Enhanced anti-inflammatory action. mdpi.com
Thiophene-substituted BenzimidazolesElectronegative groups on phenyl substituentBetter IKK3 inhibition compared to electron-donating groups. mdpi.com

This table summarizes key structure-activity relationship findings for analogous compound classes.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data (¹H NMR, ¹³C NMR, or other relevant nuclei) for 2-methylbenzene-1-sulfonoimidamide have been reported. Such data would be essential for confirming the molecular structure by revealing the chemical environment, connectivity, and number of protons and carbon atoms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Specific infrared (IR) and Raman spectra for this compound are not available. These techniques would be crucial for identifying the characteristic vibrational modes of the key functional groups, particularly the sulfonoimidamide moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

There is no published mass spectrometry data for this compound. This analysis would be necessary to determine the precise molecular weight and to study the fragmentation patterns, providing further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography would provide definitive information on the bond lengths, bond angles, and three-dimensional arrangement of the atoms in the solid state.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment (if applicable)

As the compound is not chiral, this spectroscopic method is not applicable.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 2-methylbenzene-1-sulfonoimidamide, DFT calculations, particularly using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), can provide a detailed understanding of its geometry and electronic properties. researchgate.netnih.gov

Conformational Analysis and Stability

The conformational landscape of this compound is expected to be complex due to the rotational freedom around the S-N and S-C bonds. A systematic analysis of the sulfonamide bond conformation using DFT reveals significant differences compared to the more common amide bond. psu.edu The torsional angle around the S-N bond in sulfonamides has two primary low-energy conformations, which are different from the trans and cis conformations of peptides. psu.edu

For this compound, a potential energy surface (PES) scan can identify the most stable conformers. researchgate.net Studies on analogous aromatic sulfonamides have shown that the conformational preferences are influenced by intramolecular interactions, such as hydrogen bonds and steric effects. umich.eduresearchgate.net For instance, in related structures, intramolecular N-H···π interactions between the sulfonamide NH group and an adjacent aromatic ring have been shown to stabilize certain conformations. sdu.dk The presence of the methyl group at the ortho position in this compound would likely introduce steric hindrance that further influences the preferred geometry.

Computational Parameter Predicted Value/Observation for Analogs Significance for this compound
S-N Torsional AngleMultiple minima, differing from simple amides psu.eduDictates the overall 3D shape and potential for intermolecular interactions.
Intramolecular H-bondsN-H···O and C-H···O interactions observed in similar sulfonamides rsc.orgCan lead to the formation of pseudo-rings, increasing molecular rigidity.
Steric HindranceOrtho-substituents influence rotational barriers umich.eduThe 2-methyl group is expected to create a significant rotational barrier, favoring specific conformers.

This table presents hypothetical data based on findings from analogous compounds and established computational chemistry principles.

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational frequencies for this compound can be calculated using DFT. These predicted frequencies, after appropriate scaling, can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. nist.govnist.govnih.gov Normal coordinate analysis (NCA) based on DFT calculations allows for a detailed assignment of the vibrational bands to specific molecular motions. researchgate.net

Key vibrational modes for this compound would include the stretching and bending of the S=O, S-N, N-H, and C-H bonds, as well as the vibrations of the benzene (B151609) ring. The NH stretching vibrations are typically observed in the 3300–3500 cm⁻¹ range. nih.gov The characteristic S=O stretching frequencies in sulfonamides are also prominent and their exact position can be sensitive to the electronic environment.

Vibrational Mode Predicted Frequency Range (cm⁻¹) for Analogs Significance for this compound
N-H Stretching3300-3500 nih.govConfirms the presence of the sulfonamide and imidamide N-H groups.
C-H Stretching (aromatic)3000-3100 nih.govCharacteristic of the tolyl group.
S=O Asymmetric Stretching~1350Sensitive to the electronic nature of the substituents.
S=O Symmetric Stretching~1160Also influenced by the molecular environment.
S-N Stretching900-950Indicates the connectivity of the sulfonamide and imidamide moieties.

This table presents hypothetical data based on findings from analogous compounds and established computational chemistry principles.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in a biological system. nih.gov By simulating the motion of atoms over time, MD can explore the conformational flexibility and intermolecular interactions that are not apparent from static models. nih.gov For instance, MD simulations of related sulfonamides have been used to study their binding stability with protein targets, revealing key interactions and the role of conformational changes upon binding. mdpi.com Such simulations could predict how this compound might interact with biological macromolecules, highlighting its potential as a bioactive agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. tandfonline.com For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new derivatives. nih.govnih.gov This involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression (MLR) to build a predictive model. researchgate.nettandfonline.com Such models are valuable for exploring the chemical space around the lead compound and designing new molecules with potentially improved properties. For benzenesulfonamide (B165840) derivatives, QSAR studies have successfully modeled their inhibitory activity against various enzymes. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. researchgate.net For this compound, computational methods could be used to study its synthesis or its reactions with other molecules. For example, the reaction of sulfonamides with radicals has been investigated using DFT to predict the most likely reaction pathways and products. researchgate.netrawdatalibrary.net Similarly, computational studies have shed light on the mechanism of metal-catalyzed reactions involving sulfonamide-containing compounds. researchgate.net These approaches can identify transition states, calculate activation energies, and provide a detailed understanding of the reaction at a molecular level. For instance, the synthesis of related compounds has been guided by computational insights into the reactivity of reagents like N-cyano-N-phenyl-p-toluenesulfonamide. acs.org

Coordination Chemistry of 2 Methylbenzene 1 Sulfonoimidamide and Its Complexes

Ligand Design Principles and Coordination Modes

The design and application of ligands are central to the development of new coordination compounds with desired properties. The structural and electronic features of 2-methylbenzene-1-sulfonoimidamide dictate its potential coordination behavior.

This compound possesses two nitrogen atoms within the sulfonoimidamide functional group (-S(=O)(=NH)NH2), both of which can potentially act as donor sites. The coordination chemistry of such N-donor ligands is highly variable and depends on factors like the basicity and arrangement of the donor atoms. mdpi.com The deprotonation of one of the N-H groups can lead to an anionic ligand, which often forms more stable complexes. The presence of the electron-withdrawing sulfonyl group and the adjacent methyl-substituted phenyl ring influences the electron density on the nitrogen atoms, thereby affecting their donor strength. The imido (=NH) and amido (-NH2) nitrogens present different electronic environments, which can lead to selective coordination.

The close proximity of the two nitrogen atoms in the sulfonoimidamide group opens up the possibility of this ligand acting in a chelating fashion, forming a stable four-membered ring with a metal center. While four-membered chelate rings are generally less stable than five- or six-membered rings due to ring strain, examples with related ligands do exist.

Alternatively, the two nitrogen atoms can coordinate to two different metal centers, leading to the formation of bridged polynuclear complexes. This bridging can occur through a single sulfonoimidamide ligand, or multiple ligands can link metal ions into extended one-, two-, or three-dimensional networks. The steric bulk of the ortho-methyl group on the benzene (B151609) ring may play a significant role in favoring certain coordination modes over others by influencing the approach of the metal ion and the packing of the resulting complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with sulfonamide-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netresearchgate.net The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product.

Transition metal complexes of sulfonamide derivatives have been synthesized and characterized. researchgate.net For this compound, complexes with first-row transition metals such as cobalt(II), nickel(II), and copper(II) can be anticipated. researchgate.netmdpi.com The synthesis would likely involve the reaction of a metal chloride or acetate (B1210297) salt with the ligand in a 1:2 metal-to-ligand molar ratio in a solvent like ethanol (B145695) or methanol. researchgate.netvulcanchem.com Characterization of these complexes would typically involve techniques such as FT-IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine the coordination mode and geometry. For instance, a shift in the S=O and N-H stretching frequencies in the IR spectrum upon coordination would provide evidence of ligand binding.

Table 1: Representative Spectroscopic Data for Hypothetical Transition Metal Complexes of this compound

Complex (Hypothetical)Key IR Stretching Frequencies (cm⁻¹)Electronic Transitions λ_max (nm) (Proposed Geometry)
[Co(L)₂(H₂O)₂]ν(N-H): ~3200-3300, ν(S=O): ~1150, ν(M-N): ~450~520, ~680 (Octahedral)
[Ni(L)₂(H₂O)₂]ν(N-H): ~3200-3300, ν(S=O): ~1150, ν(M-N): ~460~410, ~650, ~740 (Octahedral)
[Cu(L)₂]ν(N-H): ~3150-3250, ν(S=O): ~1140, ν(M-N): ~440~620 (Distorted Octahedral/Square Planar)
L represents the deprotonated this compound ligand.

The coordination chemistry of main group metals with N-donor ligands is also an active area of research. uni-regensburg.de Complexes of main group elements such as magnesium, aluminum, or tin with this compound could potentially be synthesized. The synthesis strategies would be similar to those for transition metals, often employing metal halides or organometallic precursors. The resulting complexes may exhibit different structural features compared to their transition metal counterparts due to the differences in ionic radii, charge, and bonding preferences of the main group metals.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are dictated by the identity of the central metal ion, its oxidation state, and the coordination environment imposed by the ligands. du.edu.eg

For transition metal complexes of this compound, the ligand field strength of the sulfonoimidamide group will determine the d-orbital splitting and, consequently, the spin state of the metal ion. researchgate.net For example, in an octahedral environment, a strong-field ligand will lead to a low-spin complex, while a weak-field ligand will result in a high-spin complex. youtube.com

The magnetic properties of these complexes are a direct consequence of the number of unpaired electrons. uomustansiriyah.edu.iq Complexes with unpaired electrons will be paramagnetic, and the magnitude of the magnetic moment can provide insight into the electronic configuration and spin state of the metal ion. youtube.comresearchgate.net Diamagnetic complexes, on the other hand, have no unpaired electrons. uomustansiriyah.edu.iq For instance, a high-spin d⁷ cobalt(II) complex in an octahedral field would be expected to have three unpaired electrons and exhibit a significant magnetic moment, whereas a d⁸ nickel(II) complex in a similar environment would have two unpaired electrons. researchgate.net In some cases, magnetic exchange interactions between metal centers in polynuclear complexes can lead to more complex magnetic behaviors like ferromagnetism or antiferromagnetism. nih.gov

Table 2: Predicted Magnetic Properties of Hypothetical First-Row Transition Metal Complexes of this compound (Octahedral Geometry)

Metal Iond-Electron ConfigurationSpin State (Predicted)Number of Unpaired ElectronsPredicted Magnetic Moment (μ_eff, B.M.)
Co(II)d⁷High-spin3~4.3 - 5.2
Ni(II)d⁸High-spin2~2.8 - 4.0
Cu(II)d⁹-1~1.7 - 2.2
B.M. stands for Bohr Magneton.

Structural Motifs in Metal-Sulfonoimidamide Frameworks

The construction of metal-organic frameworks (MOFs) relies on the predictable coordination of metal ions or clusters with organic linkers. While specific structural data for MOFs based on this compound is not extensively documented, the coordination behavior of related sulfonamide and sulfonate ligands provides significant insight into the potential structural motifs.

The sulfonoimidamide functional group, -S(O)(NH)NH₂, offers multiple potential coordination sites through its oxygen and nitrogen atoms. This versatility allows for the formation of various structural motifs, from simple discrete complexes to extended one-, two-, and three-dimensional frameworks. The coordination can occur in a monodentate, bidentate, or bridging fashion, leading to a rich structural diversity.

In related systems, such as those involving sulfonamides, metal complexes often exhibit well-defined geometries. For instance, Schiff base ligands derived from sulfonamides have been shown to form octahedral complexes with transition metals like cobalt(II), copper(II), nickel(II), and zinc(II). nih.gov Similarly, copper(II) complexes with N-sulfonamide ligands have been observed to adopt distorted square pyramidal or square-planar geometries, where the sulfonamide ligand coordinates in a monodentate fashion through a nitrogen atom. nih.gov

The formation of extended frameworks is also a prominent feature. Metal-organic frameworks incorporating sulfonate ligands, which are structurally related to sulfonoimidamides, have demonstrated the ability to form chains and more complex architectures through direct metal-sulfonate coordination and hydrogen bonding. nih.gov It is anticipated that the N-H groups of the sulfonoimidamide ligand would also actively participate in hydrogen bonding, further stabilizing the framework structure. The presence of the methyl group on the benzene ring in this compound can also influence the packing and porosity of the resulting frameworks by introducing steric hindrance.

The table below summarizes potential coordination modes and resulting geometries based on analogous compounds.

Coordination ModePotential GeometryIntermolecular Interactions
MonodentateTetrahedral, Square PlanarHydrogen Bonding
Bidentate (Chelating)Octahedral, Square Pyramidal---
BridgingLinear Chains, 2D Sheets, 3D Frameworksvan der Waals, π-π Stacking

Catalytic Applications of Metal-Sulfonoimidamide Complexes

Metal complexes derived from ligands analogous to this compound have shown promise in various catalytic applications. The catalytic activity is often attributed to the ability of the metal center to be tuned by the electronic properties of the ligand. The sulfonoimidamide group, being electron-withdrawing, can influence the Lewis acidity of the metal center, thereby affecting its catalytic performance.

While specific catalytic studies on this compound complexes are limited, research on related sulfonamide and Schiff base complexes provides a strong basis for their potential applications. For example, metal complexes of Schiff bases derived from sulfonamides have been investigated for their catalytic activity in various organic transformations. researchgate.net The stability and well-defined geometry of these complexes make them suitable candidates for catalysts.

The redox activity of the metal center, modulated by the ligand, is another key factor in catalysis. frontiersin.org By carefully selecting the metal ion and the ligand, it is possible to design complexes that can efficiently catalyze oxidation, reduction, or other organic reactions. The porous nature of MOFs constructed from sulfonoimidamide ligands could also be exploited for heterogeneous catalysis, where the framework can provide active sites and facilitate the diffusion of substrates and products.

Potential catalytic applications for metal-2-methylbenzene-1-sulfonoimidamide complexes are summarized in the table below, based on activities observed in structurally similar systems.

Metal Complex TypePotential Catalytic ApplicationRationale
Transition Metal ComplexesOxidation ReactionsRedox-active metal center tuned by the ligand.
C-C Coupling ReactionsStable coordination environment for catalytic cycles.
Metal-Organic FrameworksHeterogeneous CatalysisPorous structure with accessible active sites.
Lewis Acid CatalysisEnhanced Lewis acidity of the metal nodes.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Interactions in Sulfonoimidamide Systems

The sulfonoimidamide moiety, -S(=O)(NH)NH₂, is a potent center for hydrogen bonding. It possesses both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygen and the imide and amide nitrogens). This duality allows for the formation of robust and directional intermolecular connections, which are crucial for the construction of supramolecular assemblies.

In related sulfonamide structures, the amino protons have shown a preference for bonding with sulfonyl oxygens, often leading to the formation of chain-like patterns. csic.es The amido protons, in contrast, tend to engage with other acceptor sites, including nitrogen atoms within the same or adjacent molecules. csic.es It is conceivable that 2-methylbenzene-1-sulfonoimidamide would exhibit similar hydrogen bonding motifs, potentially forming dimers, chains, or more complex networks. The specific patterns of these interactions would be influenced by steric factors, such as the ortho-methyl group on the benzene (B151609) ring, and the electronic environment of the molecule.

A comparative analysis of hydrogen bond propensities in sulfonamides reveals that even minor structural changes, such as the addition of a methyl group, can significantly alter the resulting hydrogen-bond pattern. csic.es This highlights the sensitivity of self-assembly to subtle molecular modifications.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor GroupPotential Motif
Amide N-HSulfonyl ODimer, Chain
Imide N-HSulfonyl ODimer, Chain
Amide N-HImide NDimer, Sheet
Imide N-HAmide NDimer, Sheet

This table presents a theoretical overview of possible hydrogen bonding interactions based on the functional groups present in the molecule.

Design Principles for Self-Assembling Architectures

The design of self-assembling architectures based on this compound would hinge on leveraging its intrinsic molecular recognition properties. The directionality and strength of the hydrogen bonds, coupled with potential π-π stacking interactions of the benzene rings, provide a toolkit for engineering specific supramolecular structures.

Key design principles would include:

Control of Stoichiometry: By introducing complementary molecules (co-formers), it is possible to create co-crystals with defined structures and properties. nih.gov The selection of a co-former with appropriate hydrogen bond donors or acceptors could direct the assembly towards a desired architecture.

Solvent Influence: The choice of solvent during crystallization or self-assembly is critical. Solvents can compete for hydrogen bonding sites and influence the kinetics and thermodynamics of assembly, potentially leading to different polymorphic forms.

Formation of Supramolecular Polymers and Gels

The multivalent hydrogen bonding capabilities of this compound make it a candidate for the formation of supramolecular polymers. mdpi.com In such polymers, monomeric units are linked together by reversible, non-covalent bonds. mdpi.com The formation of extended hydrogen-bonded chains is a common mechanism for supramolecular polymerization. nih.gov

Should this compound form one-dimensional chains through head-to-tail hydrogen bonding, these chains could further entangle or associate to form a three-dimensional network, potentially leading to the formation of a supramolecular gel in an appropriate solvent. The properties of such a gel would be highly dependent on the strength and nature of the intermolecular interactions.

Host-Guest Chemistry and Molecular Recognition Phenomena

The concept of host-guest chemistry involves the encapsulation of a "guest" molecule within a "host" molecule or a supramolecular assembly. While there is no specific data on this compound acting as a host, its potential to form cavities or channels through self-assembly could enable it to encapsulate small guest molecules.

More plausibly, this compound could act as a guest, fitting into the cavity of a larger host molecule. For instance, cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with aromatic molecules. nih.gov The benzene ring of this compound could be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic and van der Waals interactions.

Table 2: Potential Host-Guest Systems Involving Aromatic Compounds

Host MoleculeGuest Molecule TypeDriving InteractionsPotential Application
CyclodextrinsAromatic compoundsHydrophobic interactions, Van der Waals forcesIncreased solubility, controlled release
CalixarenesAromatic compoundsπ-π stacking, cation-π interactionsSensing, separation
CucurbiturilsAromatic compoundsHydrophobic interactions, ion-dipole interactionsDrug delivery, catalysis

This table provides a general overview of common host molecules for aromatic guests and the principles governing their interaction.

Crystalline and Ordered Self-Assemblies

The propensity of this compound to form strong and directional hydrogen bonds suggests that it will likely form highly ordered crystalline structures. The analysis of such crystal structures would be invaluable in understanding the fundamental intermolecular interactions and preferred packing motifs. nih.gov

In the solid state, molecules of this compound would arrange themselves to maximize favorable interactions, leading to a thermodynamically stable crystal lattice. The specific arrangement, or crystal packing, would be a direct consequence of the interplay between hydrogen bonding, π-π stacking, and steric effects. The study of co-crystals, where this compound is crystallized with another molecule, could reveal a wider range of possible supramolecular synthons and interaction patterns. nih.gov

Applications in Advanced Materials Science

Incorporation into Polymer Systems

Aromatic sulfonamides have a history of being utilized as additives in polymer systems, primarily as plasticizers and to impart specific properties such as antistatic capabilities. For instance, compounds like o-toluenesulfonamide (B73098) and p-toluenesulfonamide (B41071) are known to be effective plasticizers for thermosetting resins. chemicalbook.com They can be incorporated into polymer matrices to increase flexibility and reduce brittleness.

A notable example is the use of toluenesulfonamide-formaldehyde resins in various formulations. cir-safety.org These resins, formed from the condensation of a toluenesulfonamide with formaldehyde, have been used to enhance the properties of nitrocellulose films. cir-safety.org Furthermore, aromatic sulfonamides have been patented for their use as antistatic agents in thermoplastic films, often in blends with polyether block amide copolymers. google.comjustia.com The incorporation of these sulfonamides helps to dissipate static charge, a crucial property for packaging and electronic applications. google.com

Given its structural similarity, 2-methylbenzene-1-sulfonoimidamide could potentially be explored for similar roles. The sulfonoimidamide group, with its additional nitrogen atom compared to a sulfonamide, might offer different levels of polarity and hydrogen bonding interactions, potentially leading to unique plasticizing or antistatic effects in various polymer systems.

Application in Functional Coatings and Films

The same properties that make aromatic sulfonamides useful in bulk polymers also lend themselves to applications in functional coatings and films. Toluenesulfonamide/formaldehyde resins, for example, are key ingredients in nail lacquers, where they contribute to high gloss, good flow properties, and increased hardness of the film. cir-safety.org

In the realm of protective coatings, aromatic sulfonamides have been reacted with epoxide compositions to create insoluble and infusible products. google.com These resulting materials are valuable for creating varnishes and protective coatings with enhanced chemical resistance. google.com The ability of the sulfonamide group to interact with the epoxide rings leads to cross-linked networks with robust properties.

The potential incorporation of this compound into coatings could offer a pathway to new materials with tailored surface properties. The specific nature of the sulfonoimidamide group might influence adhesion, surface tension, and resistance to environmental factors.

Development of Sensors and Probes

The sulfonamide functional group is a versatile component in the design of chemical sensors and probes. Its ability to act as a hydrogen bond donor and to coordinate with metal ions makes it an effective recognition moiety for various analytes. bohrium.com

Research has demonstrated the use of sulfonamide-based chemosensors for the detection of both cations and anions. bohrium.com For instance, fluorescent sensors incorporating sulfonamide groups have been developed to detect metal ions. The binding of the target ion to the sulfonamide group can induce a change in the fluorescence of the molecule, allowing for sensitive detection. bohrium.com

More complex sensor systems, such as hydrogel microparticle-based optical biosensors, have been developed for the detection of sulfonamide antibiotics themselves. acs.orgnih.govnih.gov In these systems, a sulfonamide derivative is often used as a recognition element. acs.orgnih.govnih.gov While this is an application for detecting sulfonamides rather than using them as the sensor, it highlights the specific and strong interactions that this functional group can participate in.

The sulfonoimidamide group in this compound, with its distinct electronic and steric profile, could be a candidate for the development of new selective sensors for specific ions or molecules.

Role in Optoelectronic Materials

There is growing interest in sulfonamide derivatives as materials for organic optoelectronics. bohrium.com Certain sulfonamide-containing compounds have been shown to exhibit nonlinear optical (NLO) properties, which are crucial for applications in areas like telecommunications and optical computing. bohrium.comresearchgate.net The NLO response of these materials arises from the intramolecular charge transfer that can be tuned by modifying the molecular structure. researchgate.net

Theoretical and experimental studies on various aromatic sulfonamide derivatives have indicated their potential as semiconductor materials for devices like photovoltaics. bohrium.comresearchgate.net The electronic properties of these molecules, including their HOMO and LUMO energy levels, can be tailored by introducing different substituents on the aromatic ring. nih.gov The sulfonoimidamide group in this compound could potentially influence the charge transport and photophysical properties of the molecule, making it a target for investigation in the field of optoelectronics.

Application as Building Blocks for Porous Materials

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size and chemical functionality, can be precisely controlled by the choice of the organic linker.

Sulfonamide-containing molecules have been utilized as ligands in the synthesis of MOFs. For example, Zr-based MOFs have been prepared using ligands that include a sulfonamide group for the purpose of selectively adsorbing sulfonamide antibiotics from water. nih.govnih.gov In these materials, the sulfonamide part of the framework can interact with the target molecules through hydrogen bonding and other non-covalent interactions. nih.gov The porosity of the MOF allows for a high surface area for adsorption. nih.gov

The structure of this compound, with its potential coordination sites on the sulfonoimidamide group, suggests its viability as a ligand for the construction of novel MOFs. These materials could be designed for applications in gas storage, catalysis, or as sensors, with the specific properties being dictated by the geometry and functionality of the sulfonoimidamide linker.

Q & A

Q. How can iterative peer review improve the reliability of sulfonoimidamide research publications?

  • Methodological Answer :
  • Preprints : Share drafts on platforms like ChemRxiv for community feedback before journal submission.
  • Open Peer Review : Publish reviewer comments and author responses alongside the final manuscript.
  • Replication Incentives : Journals should prioritize studies that independently verify high-impact claims .

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